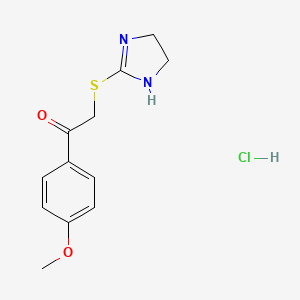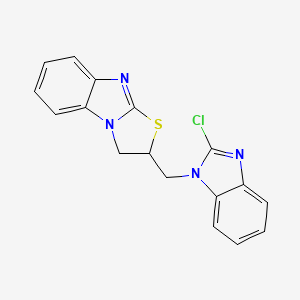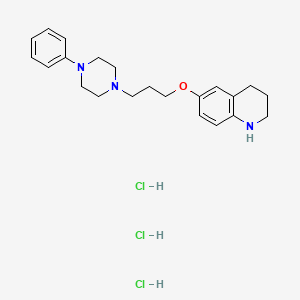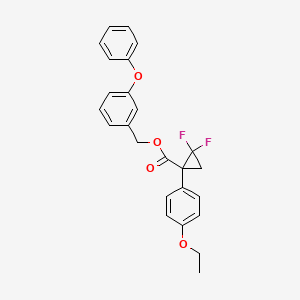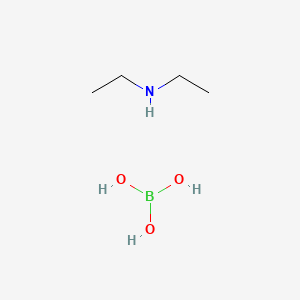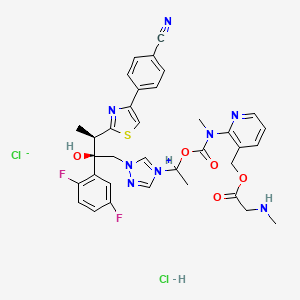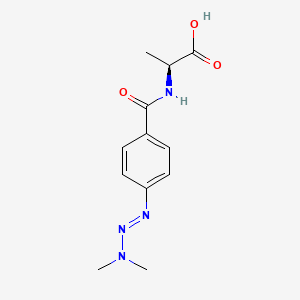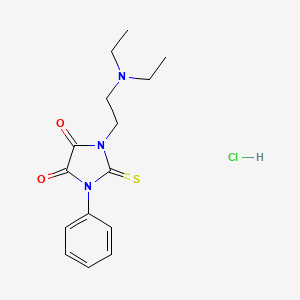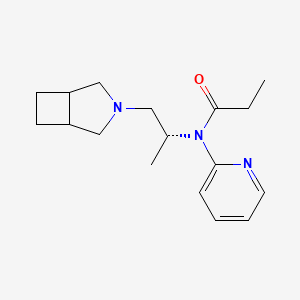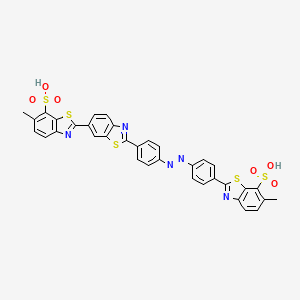
Barium 2',2'''-(azodi-4,1-phenylene)bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is a complex organic compound with the molecular formula C35H23N5O6S5Ba. It is known for its unique structure, which includes multiple benzothiazole rings and sulfonate groups. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of Benzothiazole Rings: The initial step involves the synthesis of benzothiazole rings through the cyclization of o-aminothiophenol with carboxylic acids.
Diazotization: The next step involves the diazotization of the aromatic amines to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with the benzothiazole intermediates to form the azo compound.
Sulfonation: The final step involves the sulfonation of the azo compound to introduce the sulfonate groups.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sulfuric acid for sulfonation and sodium nitrite for diazotization.
Analyse Des Réactions Chimiques
Types of Reactions
Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and as a component in advanced materials.
Mécanisme D'action
The mechanism of action of Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonate groups enhance its solubility and facilitate its binding to specific sites. The azo bond can undergo cleavage, releasing active intermediates that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate)
- Sodium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate)
- Potassium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate)
Uniqueness
Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is unique due to its barium ion, which imparts specific properties such as enhanced stability and reactivity compared to its sodium and potassium counterparts. This makes it particularly valuable in applications requiring high-performance materials.
Propriétés
Numéro CAS |
68399-72-4 |
|---|---|
Formule moléculaire |
C35H23N5O6S5 |
Poids moléculaire |
769.9 g/mol |
Nom IUPAC |
6-methyl-2-[4-[[4-[6-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonic acid |
InChI |
InChI=1S/C35H23N5O6S5/c1-18-3-14-26-29(31(18)50(41,42)43)48-34(37-26)21-7-12-24(13-8-21)40-39-23-10-5-20(6-11-23)33-36-25-16-9-22(17-28(25)47-33)35-38-27-15-4-19(2)32(30(27)49-35)51(44,45)46/h3-17H,1-2H3,(H,41,42,43)(H,44,45,46) |
Clé InChI |
BEXNWQBPWJESDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C=C6)C7=NC8=C(S7)C(=C(C=C8)C)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


